Cas no 192863-37-9 (Potassium 3-Thiophenetrifluoroborate)
Potassium 3-Thiophenetrifluoroborate Chemical and Physical Properties
Names and Identifiers
-
- Borate(1-),trifluoro-3-thienyl-, potassium (1:1), (T-4)-
- Potassium 3-Thiophenetrifluoroborate
- Potassium thiophene-3-trifluoroborate
- potassium,trifluoro(thiophen-3-yl)boranuide
- Potassium thiophen-3-yltrifluoroborate
- trifluoro(thiophen-3-yl)borate
- Potassium trifluoro(thiophen-3-yl)borate
- ULOOPHJJEPUNNH-UHFFFAOYSA-N
- N11936
- J-524037
- AKOS013153474
- potassium trifluoro(thiophen-3-yl)boranuide
- 192863-37-9
- EN300-1250088
- POTASSIUM 3-THIENYLTRIFLUOROBORATE
- MFCD03701626
- SCHEMBL3352720
- potassium trifluoro(3-thienyl)boranuide
- CS-0155514
- J-012482
- AS-2393
- FT-0695244
- potassium;trifluoro(thiophen-3-yl)boranuide
- A813610
- DTXSID90635522
- Borate(1-),trifluoro-3-thienyl-,potassium(1:1),(t-4)-
- Potassium trifluoro(thiophen-3-yl)borate(1-)
-
- MDL: MFCD03701626
- Inchi: 1S/C4H3BF3S.K/c6-5(7,8)4-1-2-9-3-4;/h1-3H;/q-1;+1
- InChI Key: ULOOPHJJEPUNNH-UHFFFAOYSA-N
- SMILES: [K+].S1C=CC([B-](F)(F)F)=C1
Computed Properties
- Exact Mass: 189.96400
- Monoisotopic Mass: 189.9637674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 107
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- Color/Form: solid
- Melting Point: 312-315℃
- PSA: 28.24000
- LogP: 1.80250
- Solubility: Not determined
Potassium 3-Thiophenetrifluoroborate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- RTECS:ED3367500
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Safety Term:S26-36
- Risk Phrases:R36/37/38
Potassium 3-Thiophenetrifluoroborate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 102174-500mg |
Potassium 3-thiophenetrifluoroborate, >95% |
192863-37-9 | >95% | 500mg |
$78.00 | 2023-09-05 | |
| Matrix Scientific | 102174-1g |
Potassium 3-thiophenetrifluoroborate, >95% |
192863-37-9 | >95% | 1g |
$104.00 | 2023-09-05 | |
| Matrix Scientific | 102174-5g |
Potassium 3-thiophenetrifluoroborate, >95% |
192863-37-9 | >95% | 5g |
$310.00 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P886464-25g |
Potassium 3-thiophenetrifluoroborate |
192863-37-9 | 98% | 25g |
5,938.20 | 2021-05-17 | |
| TRC | P698088-50mg |
Potassium 3-Thiophenetrifluoroborate |
192863-37-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P698088-100mg |
Potassium 3-Thiophenetrifluoroborate |
192863-37-9 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P698088-500mg |
Potassium 3-Thiophenetrifluoroborate |
192863-37-9 | 500mg |
$ 80.00 | 2022-06-03 | ||
| abcr | AB175513-1 g |
Potassium thiophene-3-trifluoroborate, 95%; . |
192863-37-9 | 95% | 1 g |
€59.00 | 2023-07-20 | |
| abcr | AB175513-5 g |
Potassium thiophene-3-trifluoroborate, 95%; . |
192863-37-9 | 95% | 5 g |
€84.50 | 2023-07-20 | |
| abcr | AB175513-25 g |
Potassium thiophene-3-trifluoroborate, 95%; . |
192863-37-9 | 95% | 25 g |
€212.00 | 2023-07-20 |
Potassium 3-Thiophenetrifluoroborate Suppliers
Additional information on Potassium 3-Thiophenetrifluoroborate
Research Brief on Potassium 3-Thiophenetrifluoroborate (CAS: 192863-37-9) in Chemical Biology and Pharmaceutical Applications
Potassium 3-Thiophenetrifluoroborate (CAS: 192863-37-9) has emerged as a pivotal compound in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This organotrifluoroborate reagent is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Recent studies have highlighted its role in facilitating efficient C-C bond formation under mild conditions, making it a valuable tool for drug discovery and development.
In the context of drug discovery, Potassium 3-Thiophenetrifluoroborate has been employed in the synthesis of thiophene-based derivatives, which are known for their diverse biological activities. Thiophene rings are prevalent in many FDA-approved drugs, such as anti-inflammatory, antimicrobial, and anticancer agents. The trifluoroborate moiety enhances the stability and reactivity of the compound, allowing for more controlled and selective reactions. Recent publications have demonstrated its utility in the synthesis of novel kinase inhibitors and GPCR modulators, underscoring its potential in targeting challenging therapeutic pathways.
One of the most significant advancements in the application of Potassium 3-Thiophenetrifluoroborate is its integration into late-stage functionalization strategies. Researchers have leveraged its compatibility with a wide range of functional groups to modify complex drug candidates without compromising their core structures. For instance, a 2023 study published in the Journal of Medicinal Chemistry showcased its use in the derivatization of a lead compound for neurodegenerative diseases, resulting in improved pharmacokinetic properties. This approach has opened new avenues for optimizing drug candidates with minimal synthetic steps.
Beyond its synthetic utility, Potassium 3-Thiophenetrifluoroborate has also been investigated for its potential in bioorthogonal chemistry. Its stability in aqueous environments and selective reactivity with palladium catalysts make it an attractive candidate for in vivo labeling and imaging applications. A recent study in Chemical Science reported its successful use in the site-specific modification of antibodies, enabling the development of next-generation bioconjugates for targeted therapies. This innovation holds promise for advancing precision medicine and diagnostic tools.
Despite its advantages, challenges remain in the large-scale production and handling of Potassium 3-Thiophenetrifluoroborate. Issues such as moisture sensitivity and the need for inert reaction conditions have prompted research into more robust derivatives and alternative synthetic protocols. Recent efforts have focused on developing air-stable variants and optimizing catalytic systems to enhance reaction efficiency. These advancements are critical for scaling up its use in industrial pharmaceutical production.
In conclusion, Potassium 3-Thiophenetrifluoroborate (CAS: 192863-37-9) continues to be a versatile and indispensable reagent in chemical biology and pharmaceutical research. Its applications span from drug synthesis to bioorthogonal chemistry, driving innovation in both academic and industrial settings. Future research is expected to further explore its potential in emerging areas such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, solidifying its role in the next generation of therapeutics.
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